

# Application Note: Utilizing Nicotinamide to Promote and Direct Differentiation in Organoid Cultures

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Organoids, three-dimensional structures derived from stem cells that mimic the architecture and function of native organs, have become indispensable tools in developmental biology, disease modeling, and drug discovery. The successful generation and differentiation of organoids rely on a precisely controlled culture environment that recapitulates in vivo developmental cues. **Nicotinamide** (NAM), the amide form of vitamin B3 and a precursor to the essential cofactor **nicotinamide** adenine dinucleotide (NAD+), is a key media supplement that significantly enhances the differentiation of various organoid types.[1][2]

This application note provides a comprehensive guide to the use of **nicotinamide** in organoid culture to promote differentiation. It details the underlying molecular mechanisms, presents quantitative data on its efficacy, and offers step-by-step protocols for its application in retinal, pancreatic, and intestinal organoid systems.

#### Mechanisms of Nicotinamide Action in Differentiation

**Nicotinamide**'s influence on cell fate is multifaceted, extending beyond its role as an NAD+ precursor. It acts as an inhibitor of several key enzyme families, including poly(ADP-ribose)



polymerases (PARPs), sirtuins (SIRTs), and various protein kinases.[3][4] This inhibitory activity allows NAM to modulate critical signaling pathways that govern stem cell differentiation.

General Mechanisms of Nicotinamide Action

# Cellular Targets Downstream Effects Kinase Inhibition (ROCK, CK1, p38) Enhanced Cell Survival Directed Differentiation Nicotinamide (NAM) SIRT Inhibition Reduced Proliferation

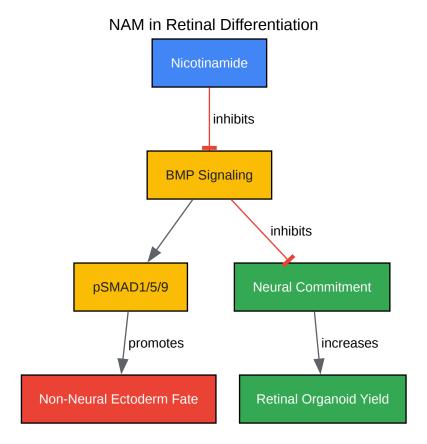
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Caption: Overview of Nicotinamide's multifaceted roles in cell culture.

#### **Ectodermal Lineage: Retinal Organoids**

In the context of retinal organoid (RO) formation from human pluripotent stem cells (hPSCs), early treatment with **nicotinamide** promotes neural commitment at the expense of non-neural ectodermal fates.[1][5] This effect is particularly beneficial for hPSC lines that otherwise exhibit poor differentiation efficiency.[1][6] The primary mechanism is the inhibition of the Bone Morphogenesis Protein (BMP) signaling pathway, a known anti-neuralizing signal.[1][6] By suppressing BMP signaling, NAM facilitates the generation of eye field progenitors, leading to a significantly improved yield of retinal organoids.[1][5]





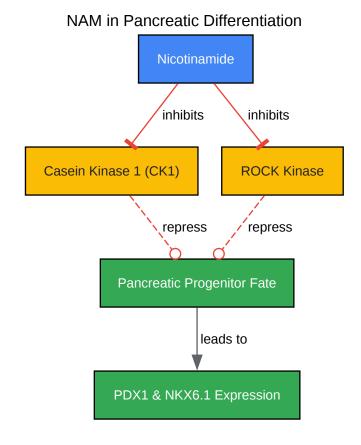
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Caption: Nicotinamide inhibits BMP signaling to promote neural fate.

#### **Endodermal Lineage: Pancreatic Organoids**

**Nicotinamide** is a critical factor for inducing pancreatic progenitors from hPSCs.[7][8] Its addition during the pancreatic endoderm stage significantly enhances the expression of key progenitor markers, including PDX1 and NKX6.1.[7][8] In this context, the pro-differentiation effect of NAM is attributed to its function as a kinase inhibitor.[3][8] Specifically, it promotes pancreatic fate through the dual inhibition of Casein Kinase 1 (CK1) and Rho-associated protein kinase (ROCK).[8]





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Caption: NAM inhibits CK1 and ROCK to induce pancreatic progenitors.

#### **Mesodermal Lineage: Cardiomyocytes**

**Nicotinamide** also plays a role in directing the differentiation of mesoderm progenitors. Studies have shown that NAM promotes a cardiomyocyte fate while suppressing other cell types.[4][9] This effect is mediated through the inhibition of p38 MAP kinase.[4][9] Additionally, by inhibiting ROCK, **nicotinamide** enhances the survival of cardiomyocytes after dissociation.[4][9]

## Quantitative Effects of Nicotinamide on Differentiation

The inclusion of **nicotinamide** in differentiation protocols leads to significant and measurable improvements in efficiency.

Table 1: Effect of **Nicotinamide** on Retinal Organoid (RO) Yield from hPSCs[1][10]



Cell Line	Treatment Condition	Fold Increase in RO Production	Notes
hiPSC1, 2, 4, 6	5 mM NAM (21 days)	3.0 - 117.3	Broadly effective across multiple lines.
hiPSC3	5 mM NAM (21 days)	117.3	Dramatically rescues RO formation in a low- efficiency line.

| hiPSC7 | 5 mM NAM (21 days) | -10.2 (decrease) | Demonstrates cell-line specific deleterious effects. |

Table 2: Effect of Nicotinamide on Pancreatic Progenitor Marker Expression[7][8]

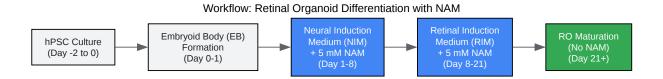
Marker	Treatment Condition	Method	Result
PDX1 & NKX6.1	10 mM NAM	qRT-PCR	Significant increase in mRNA levels.
PDX1+/NKX6.1+ cells	10 mM NAM	Flow Cytometry	Significant increase in the percentage of double-positive cells.

| Basal Oxygen Consumption | 10 mM NAM (5 vs 2 days) | Seahorse Assay | Significant increase in metabolic activity over time. |

## Experimental Protocols Protocol: Promoting Retinal Organoid Formation from hPSCs

This protocol is adapted from Regent et al. (2022) and describes the early application of **nicotinamide** to enhance retinal organoid yield.[1][6]





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Caption: Experimental workflow for retinal organoid generation.

#### Materials:

- hPSC culture medium
- Gentle Cell Dissociation Reagent
- Neural Induction Medium (NIM)
- Retinal Induction Medium (RIM)
- **Nicotinamide** (5 mM final concentration)
- Ultra-low attachment plates

#### Procedure:

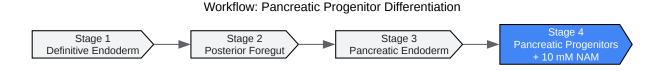
- EB Formation (Day 0): Dissociate confluent hPSCs into small clumps. Aggregate 9,000 cells per well in a 96-well ultra-low attachment plate in EB Formation Medium.
- Neural Induction (Day 1): Transfer embryoid bodies (EBs) to a low-attachment plate containing Neural Induction Medium (NIM).
- Nicotinamide Treatment (Day 1-21): Supplement the NIM with 5 mM Nicotinamide.[1]
   Perform a full media change every other day.
- Retinal Induction (Day 8): Change the medium to Retinal Induction Medium (RIM), also supplemented with 5 mM **Nicotinamide**. Continue to change the medium every other day.



• NAM Withdrawal & Maturation (Day 21): Transfer developing organoids to a final culture plate in RIM without **Nicotinamide**. Continue long-term culture, changing the medium every 2-3 days. The optimal duration of NAM treatment may vary by cell line, with shorter treatments (e.g., 8 days) also being effective.[1][6][10]

#### **Protocol: Inducing Pancreatic Progenitors from hPSCs**

This protocol is based on a multi-stage differentiation strategy where **nicotinamide** is used to drive the formation of pancreatic progenitors.[7][8]



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Caption: Four-stage workflow for pancreatic progenitor induction.

#### Materials:

- Stage-specific differentiation media (Stages 1-3)
- Stage 4 Medium: Basal medium supplemented with EGF, a BMP inhibitor (e.g., Noggin), and 10 mM Nicotinamide.[7]
- hPSCs cultured on Matrigel

#### Procedure:

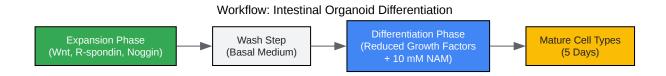
- Stages 1-3 (Approx. 8 days): Differentiate hPSCs sequentially towards definitive endoderm, posterior foregut, and pancreatic endoderm using established protocols with factors like Activin A, FGF10, and Retinoic Acid.[7]
- Stage 4 Progenitor Induction (Approx. 3-5 days): On day 9, switch the culture to Stage 4 medium containing 10 mM Nicotinamide.[7][11]



- Culture: Maintain the cells in Stage 4 medium for 3-5 days, changing the medium daily.
- Analysis: At the end of Stage 4 (e.g., Day 13), cultures can be analyzed for the expression of PDX1 and NKX6.1 by immunofluorescence, flow cytometry, or qRT-PCR to confirm successful differentiation.[8]

## Protocol: Differentiation of Established Human Intestinal Organoids

This protocol describes how to induce differentiation in established, expanding human intestinal organoid cultures by modifying the culture medium.[12]



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Caption: Workflow for differentiating established intestinal organoids.

#### Materials:

- Established human intestinal organoids in Matrigel domes
- Basal Medium (e.g., Advanced DMEM/F12)
- Human Intestinal Organoid Differentiation Medium: Basal medium supplemented with 50 ng/ml EGF and 10 mM Nicotinamide. Wnt and R-spondin are withdrawn to promote differentiation.[12]

#### Procedure:

 Preparation: Culture intestinal organoids until they are large and possess budding crypt domains.



- Wash: Aspirate the expansion medium from the organoid culture. Add pre-warmed basal medium and incubate for at least 15 minutes at 37°C to allow growth factors to diffuse out of the Matrigel dome.
- Induce Differentiation: Aspirate the basal medium and add 1 mL of pre-warmed Human
   Intestinal Organoid Differentiation Medium per well (12-well plate format).[12]
- Culture: Culture for up to 5 days to obtain various mature cell types of the intestinal epithelium.
- Analysis: Organoids can be harvested for analysis of mature cell markers (e.g., MUC2 for goblet cells, CHGA for enteroendocrine cells) by immunofluorescence or RNA analysis.

#### **Summary and Best Practices**

**Nicotinamide** is a potent and cost-effective small molecule for promoting and directing differentiation in a variety of organoid systems. Its mechanisms of action, primarily through the inhibition of key signaling pathways like BMP, ROCK, and CK1, make it a versatile tool for cell fate specification.

#### **Best Practices:**

- Optimize Concentration and Timing: The optimal concentration (typically 5-10 mM) and duration of NAM treatment are critical and can be lineage- and cell-line-specific.[1][11][12]
- Cell-Line Variability: Be aware that the effects of **nicotinamide** can vary significantly between different hPSC lines. It is advisable to test its efficacy on a new line before scaling up.[1]
- Withdrawal is Key: For some protocols, such as retinal organoid formation, prolonged exposure to NAM can be detrimental. Timely withdrawal is necessary for proper maturation.
- Quality Control: Always validate differentiation efficiency using established markers (e.g., via qRT-PCR, flow cytometry, or immunofluorescence) to confirm the positive effects of nicotinamide in your specific system.



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